molecular formula C28H26NO5P B2656365 Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate CAS No. 73270-46-9

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate

Cat. No.: B2656365
CAS No.: 73270-46-9
M. Wt: 487.492
InChI Key: BKNZWAJOKMJQBT-UHFFFAOYSA-N
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Description

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is a compound that features a carbobenzoxy (Cbz) protected amino group. This compound is significant in organic synthesis, particularly in the protection of amines during multi-step synthetic processes. The Cbz group is a common protecting group for amines due to its stability under various reaction conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate typically involves the protection of an amine with a Cbz group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions, often at room temperature, to yield the Cbz-protected amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Re:

Properties

IUPAC Name

benzyl N-(1-diphenoxyphosphoryl-2-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26NO5P/c30-28(32-22-24-15-7-2-8-16-24)29-27(21-23-13-5-1-6-14-23)35(31,33-25-17-9-3-10-18-25)34-26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNZWAJOKMJQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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